Methyl oleanolate acetate
Overview
Description
Methyl oleanolate acetate, also known as methyl (3beta)-3-(acetyloxy)olean-12-en-28-oate, is a pentacyclic triterpenoid compound. It is derived from oleanolic acid, a naturally occurring compound found in various plants. This compound has garnered significant interest due to its potential therapeutic and environmental applications .
Mechanism of Action
Target of Action
It is known that oleanolic acid, a related compound, has a wide range of biological activities with therapeutic potential . It might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .
Mode of Action
Oleanolic acid, a similar compound, is known to interact with its targets through complex and multifactorial mechanisms . It is suggested that these mechanisms might involve enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .
Biochemical Pathways
Oleanolic acid, a related compound, is known to affect the acetyl-coa pathway . This pathway requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .
Pharmacokinetics
It is known that due to its hydrophobic nature, oleanolic acid, a similar compound, is almost insoluble in water . This has led to a number of approaches to enhance its biopharmaceutical properties .
Result of Action
Oleanolic acid, a related compound, is known to have several functions, including antiviral, anti-hiv, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities .
Action Environment
It is known that oleanolic acid, a similar compound, is almost insoluble in water due to its hydrophobic nature . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of water and other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl oleanolate acetate can be synthesized through the esterification of oleanolic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating oleanolic acid with methanol and a catalytic amount of sulfuric acid under reflux conditions. The product is then purified through crystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl oleanolate acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to oleanolic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of oleanolic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl oleanolate acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other triterpenoid derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: It has been investigated for its anticancer, hepatoprotective, and antidiabetic properties.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Comparison with Similar Compounds
Oleanolic Acid: The parent compound from which methyl oleanolate acetate is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar bioactive properties.
Betulinic Acid: Known for its anticancer and anti-inflammatory activities.
Uniqueness: this compound stands out due to its enhanced bioavailability and solubility compared to its parent compound, oleanolic acid. Its acetylated form allows for better absorption and efficacy in biological systems .
Properties
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCFEUQVQTSSV-LVNUYWAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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